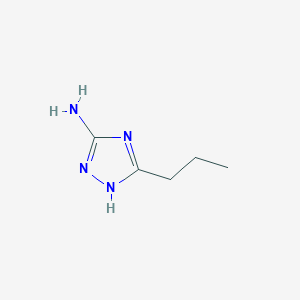

3-Propyl-1H-1,2,4-triazol-5-amine

Descripción

Contextualization within 1,2,4-Triazole (B32235) Heterocycle Chemistry

To appreciate the specific interest in 3-Propyl-1H-1,2,4-triazol-5-amine, one must first understand the broader chemical landscape of 1,2,4-triazoles. These heterocycles are fundamental building blocks in chemistry with a rich and diverse range of applications.

Triazoles are five-membered heterocyclic compounds characterized by a ring containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. wikipedia.orgresearchgate.netnih.gov Significant isomerism exists depending on the relative positions of the nitrogen atoms within the ring, leading to two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. wikipedia.orgresearchgate.net Each of these isomers can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. wikipedia.orgresearchgate.net For 1,2,4-triazole, the two common tautomers are 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being generally more stable. nih.govnih.gov All atoms in both triazole isomers are sp² hybridized, resulting in planar and aromatic structures. nih.gov

Table 1: Key Structural Features of Triazole Isomers

| Feature | 1,2,3-Triazole | 1,2,4-Triazole |

| Nitrogen Atom Arrangement | Adjacent (vicinal) | Separated by a carbon atom (symmetrical) |

| Common Tautomers | 1H- and 2H- | 1H- and 4H- |

| Aromaticity | Aromatic | Aromatic |

| Planarity | Planar | Planar |

The 1,2,4-triazole ring is a highly versatile scaffold in the fields of organic synthesis and materials science. lifechemicals.comresearchgate.net Its unique electronic properties, including its electron-deficient nature, make it an excellent component in various chemical transformations and material applications. researchgate.net

In organic synthesis, 1,2,4-triazole derivatives are crucial intermediates and building blocks for constructing more complex molecules. organic-chemistry.orgisres.org They can undergo various reactions, including electrophilic substitution at the nitrogen atoms and nucleophilic substitution at the carbon atoms. nih.gov The ability of the triazole ring to act as a directing group further enhances its utility in synthesis. organic-chemistry.org

In materials science, the 1,2,4-triazole moiety is incorporated into a wide array of functional materials. Its derivatives have been investigated as:

Corrosion inhibitors: Forming protective layers on metal surfaces. lifechemicals.com

Ionic liquids: Serving as novel solvents with unique properties. nih.govlifechemicals.com

Coordination polymers and metal-organic frameworks (MOFs): Acting as ligands to create materials with diverse structures and functions. researchgate.netisres.org

Organic light-emitting devices (OLEDs): Exhibiting electron-transport and hole-blocking properties. lifechemicals.comresearchgate.net

Table 2: Applications of 1,2,4-Triazole Derivatives

| Application Area | Example of Derivative Functionality |

| Organic Synthesis | Versatile building blocks and intermediates |

| Materials Science | Corrosion inhibitors, ionic liquids, ligands for MOFs, components of OLEDs |

| Medicinal Chemistry | Antifungal, antiviral, and anti-inflammatory agents |

Rationale for Focused Investigation of this compound

The specific focus on this compound stems from the tailored properties imparted by its substituents. The propyl group, an alkyl chain, can influence the molecule's solubility, lipophilicity, and steric profile. The amine group, a versatile functional group, introduces a site for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition and self-assembly processes.

The combination of the stable 1,2,4-triazole core with these specific functional groups makes this compound a promising candidate for the development of new materials with tailored properties. For instance, the amine group can be a key site for polymerization or for coordinating with metal ions to form novel complexes.

Scope and Objectives of Academic Research on the Compound

Academic research on this compound is likely to encompass a range of objectives aimed at fully elucidating its chemical nature and potential applications. Key research directions include:

Development of Efficient Synthetic Routes: Establishing optimized and scalable methods for the preparation of this compound is a fundamental objective. This includes exploring different starting materials and reaction conditions to achieve high yields and purity.

Comprehensive Physicochemical Characterization: Thoroughly characterizing the compound's structural, spectroscopic, and thermal properties is essential. Techniques such as NMR spectroscopy, X-ray crystallography, and thermal analysis provide crucial data on its molecular structure, purity, and stability.

Exploration of Reactivity and Derivatization: Investigating the chemical reactivity of the amine and triazole moieties allows for the synthesis of a library of new derivatives. This can lead to the discovery of compounds with enhanced or entirely new functionalities.

Evaluation in Materials Science Applications: A primary goal is to explore the potential of this compound as a building block for advanced materials. This includes its use as a ligand for the synthesis of coordination polymers, a monomer for the creation of functional polymers, or a component in the formulation of corrosion inhibitors.

The focused study of this compound represents a targeted approach to harnessing the rich chemistry of the 1,2,4-triazole scaffold for the development of novel and functional chemical entities.

Structure

3D Structure

Propiedades

IUPAC Name |

5-propyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPOFDRZTYMDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352433 | |

| Record name | 5-Propyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60016-62-8 | |

| Record name | 5-Propyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization of 3 Propyl 1h 1,2,4 Triazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Propyl-1H-1,2,4-triazol-5-amine, both ¹H and ¹³C NMR have been employed to ascertain the connectivity and chemical environment of the atoms within the molecule.

The ¹H NMR spectrum of this compound reveals the presence of two tautomers in solution, designated as A and B, in a 3:1 ratio mdpi.com. The signals for the propyl group and the amine and triazole ring protons are distinct for each tautomer.

For the major tautomer (A), the methyl (CH₃) protons of the propyl group appear as a triplet at 0.88 ppm with a coupling constant (J) of 7.5 Hz. The methylene (CH₂) group adjacent to the methyl group presents as a multiplet at 1.59 ppm, while the methylene group attached to the triazole ring gives a broad signal at 2.38 ppm. The amine (NH₂) protons are observed as a broad signal at 5.73 ppm, and the triazole NH proton appears as a broad signal at 11.59 ppm mdpi.com.

In the minor tautomer (B), the signals are shifted. The methyl protons are also observed at 0.88 ppm (J = 7.5 Hz), and the adjacent methylene protons at 1.59 ppm. However, the methylene group attached to the ring is found at 3.48 ppm. The amine protons for this tautomer are located at 5.20 ppm, and the triazole NH proton is shifted downfield to 12.29 ppm mdpi.com.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Tautomer A (Major) | Tautomer B (Minor) |

|---|---|---|

| CH₃ | 0.88 ppm (t, J = 7.5 Hz) | 0.88 ppm (t, J = 7.5 Hz) |

| -CH₂-CH₃ | 1.59 ppm (m) | 1.59 ppm (m) |

| -CH₂-Triazole | 2.38 ppm (br) | 3.48 ppm (br) |

| NH₂ | 5.73 ppm (br) | 5.20 ppm (br) |

| NH (Triazole) | 11.59 ppm (br) | 12.29 ppm (br) |

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The spectrum shows five distinct carbon signals, corresponding to the propyl group and the two carbons of the triazole ring mdpi.com.

The methyl carbon of the propyl group resonates at 13.66 ppm. The two methylene carbons of the propyl group are found at 20.86 ppm and 34.60 ppm. The two carbons of the triazole ring are observed at 162.45 ppm (C-3) and 164.52 ppm (C-5), consistent with the electron-deficient nature of the heterocyclic ring mdpi.com.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 13.66 |

| -CH₂-CH₃ | 20.86 |

| -CH₂-Triazole | 34.60 |

| C-3 (Triazole) | 162.45 |

| C-5 (Triazole) | 164.52 |

Detailed analysis using advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) or DEPT for this compound has not been reported in the available scientific literature. Such studies would be beneficial for unequivocally assigning the proton and carbon signals and for providing deeper insights into the conformational preferences of the propyl group and the tautomeric equilibrium.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

The infrared (IR) spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum exhibits a series of characteristic absorption bands mdpi.com.

The N-H stretching vibrations of the amine and triazole ring are observed in the region of 3410-3213 cm⁻¹. The C-H stretching vibrations of the propyl group are seen at 2958, 2931, and 2870 cm⁻¹. A strong absorption at 1620 cm⁻¹ is attributed to the N-H bending vibration of the amino group. The C=N and N=N stretching vibrations of the triazole ring are expected in the fingerprint region, with notable bands at 1546 and 1481 cm⁻¹ mdpi.com.

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3410, 3321, 3213 | N-H stretching (amine and triazole) |

| 2958, 2931, 2870 | C-H stretching (propyl group) |

| 1620 | N-H bending (amine) |

Mass Spectrometric (MS) Fragmentation Studies

Detailed mass spectrometric fragmentation studies for this compound are not available in the reviewed scientific literature. Such studies would be instrumental in confirming the molecular weight of the compound (126.16 g/mol ) and in understanding its fragmentation pathways under electron impact or other ionization methods, which would further support the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

To date, the single-crystal X-ray structure of this compound has not been reported. X-ray crystallography would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, and would unequivocally determine the dominant tautomeric form in the crystalline state.

Determination of Molecular Geometry and Conformation

Information regarding the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry of this compound, as determined by methods such as X-ray crystallography, is not present in the available scientific literature. Consequently, a quantitative description of its conformation in the solid state cannot be provided.

Investigation of Annular Tautomerism in this compound

The phenomenon of annular tautomerism is characteristic of the 1,2,4-triazole (B32235) ring system, where the proton on the ring nitrogen can migrate between different nitrogen atoms, leading to various tautomeric forms. For this compound, different tautomers are theoretically possible. However, specific experimental studies to identify and quantify these forms for this particular compound are not documented in the searched scientific literature.

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are powerful tools for studying tautomeric equilibria in solution and the solid state. However, dedicated spectroscopic studies providing evidence for the existence and relative populations of different tautomers of this compound are not available. Research on similar 3-amino-1,2,4-triazoles indicates that the position of tautomeric equilibrium can be influenced by the nature of substituents and the solvent, but specific data for the propyl-substituted derivative is absent nih.gov.

Crystallographic Insights into Tautomeric Preferences

Single-crystal X-ray crystallography provides definitive evidence of the preferred tautomeric form in the solid state. For many 3-amino-5-substituted-1H-1,2,4-triazoles, a specific tautomer is often found to be dominant in the crystal lattice nih.govnih.gov. Unfortunately, as no crystal structure for this compound has been reported, there are no crystallographic insights available to describe its tautomeric preference in the solid state.

Computational and Theoretical Studies of 3 Propyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 3-propyl-1H-1,2,4-triazol-5-amine, these calculations can provide deep insights into its stability, reactivity, and spectroscopic properties. A significant aspect of the 1,2,4-triazole (B32235) ring system is its capacity for annular prototropic tautomerism, where the hydrogen atom on the ring can migrate between nitrogen atoms. nih.gov Theoretical studies are essential for determining the relative stability of these different tautomers, a factor that profoundly influences the compound's chemical and biological behavior. nih.govresearchgate.net

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is instrumental in studying 1,2,4-triazole derivatives by providing a balance between accuracy and computational cost. DFT calculations can determine optimized molecular geometries, electronic properties, and the relative energies of different tautomeric forms. researchgate.net For instance, studies on related 3-substituted-5-amino-1,2,4-triazoles have shown that the nature of the substituent at the C3 position can influence the tautomeric equilibrium. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them are critical descriptors of a molecule's chemical reactivity and kinetic stability.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. Regions of high LUMO density are indicative of sites prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's stability. A larger gap implies higher stability and lower chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related 1,2,4-Triazole Derivative

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates potential sites for electrophilic attack, often involving the π-system of the triazole ring and the lone pair of the amino group. |

| LUMO | -1.2 | Indicates potential sites for nucleophilic attack, typically on the triazole ring. |

| Energy Gap (ΔE) | 5.3 | A significant gap suggests good kinetic stability for the molecule. |

Note: Data presented is illustrative for a generic 1,2,4-triazole derivative and not specific to this compound. The values serve to demonstrate the type of information obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the amino group, highlighting these as potential sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the N-H protons of the amino group and the triazole ring.

By combining insights from FMO analysis and MEP mapping, DFT calculations can predict the most likely sites for chemical reactions. For this compound, the nitrogen atoms of the triazole ring are expected to be key sites for electrophilic attack and coordination with metal ions. The amino group also represents a nucleophilic center. The relative reactivity of the different nitrogen atoms in the triazole ring is influenced by the position of the tautomeric hydrogen and the electronic effects of the propyl and amino substituents.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations, typically performed using DFT methods, are essential for the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in assigning specific absorption bands to the corresponding molecular vibrations, such as N-H stretching, C-N stretching of the triazole ring, and the bending vibrations of the propyl group. Such analyses have been performed for various 1,2,4-triazole derivatives to confirm their structural features.

Table 2: Representative Calculated Vibrational Frequencies for a 1,2,4-Triazole Moiety

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch (Amino) | 3400 - 3500 | Stretching vibration of the amine group hydrogens. |

| N-H Stretch (Triazole) | 3100 - 3300 | Stretching vibration of the hydrogen on the triazole ring. |

| C-H Stretch (Propyl) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the propyl group. |

| C=N Stretch (Triazole) | 1600 - 1650 | Stretching vibrations of the carbon-nitrogen double bonds in the ring. |

| Ring Vibrations | 900 - 1400 | Complex vibrations involving the stretching and bending of the triazole ring. |

Note: These are typical frequency ranges for the specified functional groups and are not the exact calculated values for this compound. The data is for illustrative purposes.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations provide insights into the static electronic properties of a molecule, MD simulations can model its dynamic behavior, such as conformational changes and interactions with its environment (e.g., solvent molecules or biological macromolecules).

For this compound, MD simulations could be employed to:

Study the conformational flexibility of the propyl group.

Investigate the solvation of the molecule in different solvents by analyzing the radial distribution functions of solvent molecules around the solute.

Explore its interaction with biological targets, such as enzymes or receptors, which is a common application in drug discovery for related triazole compounds. researchgate.net

Although specific MD simulation studies on this compound are not prominently featured in the literature, this technique remains a powerful tool for understanding its behavior in a dynamic, condensed-phase environment.

Conformational Dynamics of this compound

The conformational landscape of this compound is primarily dictated by the rotational freedom of the propyl group attached to the triazole ring. Computational studies, typically employing Density Functional Theory (DFT) methods, can elucidate the preferred spatial arrangements of the propyl chain relative to the heterocyclic core. The rotation around the C-C bonds of the propyl group gives rise to various conformers, each with a distinct energy level.

The most stable conformers are generally those that minimize steric hindrance. For the propyl group, this often corresponds to an extended or anti-periplanar arrangement of the carbon backbone. However, gauche conformations can also exist as local energy minima. The energy differences between these conformers are typically small, on the order of a few kcal/mol, suggesting that at room temperature, the molecule is likely to exist as a dynamic equilibrium of several conformers.

Table 1: Calculated Relative Energies of this compound Conformers Note: This table is a representative example based on typical findings for similar alkyl-substituted triazoles. Actual values may vary.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Gauche (+) | ~+60° | 1.5 - 2.5 |

| Gauche (-) | ~-60° | 1.5 - 2.5 |

Intermolecular Interactions with Solvent Systems and Biological Targets

The intermolecular interactions of this compound are crucial for its solubility and biological activity. The molecule possesses several key features that dictate its interaction patterns: the triazole ring with its nitrogen atoms acts as both a hydrogen bond donor and acceptor, and the amino group is a potent hydrogen bond donor.

In polar protic solvents like water, the molecule can form multiple hydrogen bonds. The nitrogen atoms of the triazole ring can accept hydrogen bonds from solvent molecules, while the N-H groups of the ring and the amino substituent can donate hydrogen bonds. These interactions contribute significantly to the compound's solubility in such solvents.

In the context of biological targets, such as enzymes or receptors, these same hydrogen bonding capabilities are critical for molecular recognition and binding. The 1,2,4-triazole scaffold is a known pharmacophore in many clinically used drugs. wikipedia.org Molecular docking studies on related triazole derivatives have shown that the nitrogen atoms of the triazole ring often engage in key hydrogen bonding interactions with amino acid residues in the active site of a protein. mdpi.com

Furthermore, the propyl group, being nonpolar, can participate in hydrophobic or van der Waals interactions. These interactions are particularly important for binding to hydrophobic pockets within a biological target. The combination of hydrogen bonding and hydrophobic interactions provides a bivalent character to the molecule, enabling it to interact with diverse chemical environments. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these intermolecular interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Interacting Group | Type of Interaction | Potential Partner in Solvent/Biological Target |

| Triazole Ring Nitrogens | Hydrogen Bond Acceptor | -OH, -NH groups (e.g., water, serine, lysine) |

| Triazole Ring N-H | Hydrogen Bond Donor | Oxygen, Nitrogen atoms (e.g., water, carbonyls, hist |

| Amino Group (-NH2) | Hydrogen Bond Donor | Oxygen, Nitrogen atoms (e.g., water, aspartate, glu |

| Propyl Group | Hydrophobic/van der Waals | Nonpolar amino acid residues (e.g., leucine, isoleu |

Theoretical Exploration of Tautomeric Equilibria and Energy Barriers

A significant aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. nih.gov Annular prototropic tautomerism is a well-documented phenomenon in 1,2,4-triazoles. rsc.org For a 3,5-disubstituted 1,2,4-triazole, three principal tautomers can be considered: the 1H, 2H, and 4H forms, depending on the position of the hydrogen atom on the triazole ring.

Theoretical calculations are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. Ab initio and DFT calculations on the parent 3-amino-1,2,4-triazole have shown that the 1H and 2H tautomers are nearly isoenergetic in the gas phase, while the 4H tautomer is significantly higher in energy. rsc.org The presence of a propyl group at the 3-position is not expected to dramatically alter this relative ordering, although it may introduce subtle electronic effects.

The relative stability of tautomers can be influenced by the surrounding medium. rsc.org In aqueous solution, more polar tautomers are expected to be stabilized to a greater extent. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are employed to predict these shifts in tautomeric equilibria.

The energy barriers for the proton transfer between the different nitrogen atoms of the triazole ring determine the kinetics of the tautomerization process. These barriers can also be calculated using computational methods, providing insight into whether the different tautomers can be isolated or if they exist as a rapidly equilibrating mixture. For many 3-amino-1,2,4-triazoles, these barriers are low enough that the tautomers are in rapid equilibrium at room temperature, which is often observed as averaged signals in NMR spectroscopy. nih.gov

Table 3: Theoretical Relative Stabilities of 3-Amino-1,2,4-triazole Tautomers (as a model for this compound) Data adapted from theoretical studies on 3-amino-1,2,4-triazole. rsc.org

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, predicted) (kcal/mol) |

| 1H-tautomer | ~0.0 | ~0.0 |

| 2H-tautomer | ~0.2 | ~0.5 |

| 4H-tautomer | ~7.0 | Lowered due to polarity |

Coordination Chemistry of 3 Propyl 1h 1,2,4 Triazol 5 Amine As a Ligand

Ligand Design Principles for Triazole-Based Coordination Compounds

The design of coordination compounds based on 1,2,4-triazole (B32235) ligands is guided by several key principles that influence the resulting architecture and properties of the metal complexes. The 1,2,4-triazole ring itself is a robust building block, offering multiple nitrogen donor atoms for coordination. mdpi.com The specific coordination mode is heavily influenced by the nature and position of substituents on the triazole ring.

For 3,5-disubstituted 1,2,4-triazoles, such as 3-Propyl-1H-1,2,4-triazol-5-amine, the primary coordination sites are typically the nitrogen atoms at the 1, 2, and 4 positions of the triazole ring. The presence of an amino group at the 5-position can also introduce an additional coordination site, allowing the ligand to act as a bidentate or bridging ligand. The propyl group at the 3-position, while not directly involved in coordination, can exert steric effects that influence the self-assembly of the metal-ligand framework.

The choice of the metal ion is another critical factor. Transition metals with their varied d-orbital configurations can form complexes with a wide range of geometries, from discrete mononuclear species to multidimensional coordination polymers. mdpi.com The interplay between the electronic properties of the metal and the donor characteristics of the triazole ligand dictates the magnetic and photoluminescent properties of the resulting complex. mdpi.com Furthermore, the functional groups on the triazole can be tailored to introduce specific functionalities, such as in 3-amino-1H-1,2,4-triazole-5-carboxylic acid, where the carboxylic acid group provides an additional coordination site and enhances the potential for hydrogen bonding. mdpi.com

Synthesis of Metal Complexes with this compound

While specific synthetic procedures for metal complexes of this compound are not yet reported in the literature, the synthesis can be predicted based on established methods for similar 1,2,4-triazole derivatives.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with 3-amino-1,2,4-triazole analogs is typically achieved through several methods, including solution-based reactions, diffusion techniques, and hydrothermal synthesis. mdpi.com For instance, the reaction of a transition metal salt (e.g., nitrates, chlorides, or acetates of Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) with the triazole ligand in a suitable solvent like water or ethanol (B145695) often leads to the precipitation of the complex. nih.gov

A general approach would involve dissolving this compound in a solvent and adding a solution of the transition metal salt in a stoichiometric ratio. The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. nih.gov For crystalline products suitable for X-ray diffraction, slow evaporation of the solvent or layering techniques can be employed.

Hydrothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures, is another powerful method for obtaining crystalline coordination polymers. mdpi.com This technique has been successfully used for the synthesis of complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, yielding materials with diverse dimensionalities. mdpi.com

Synthesis of Main Group Metal Complexes

The synthesis of main group metal complexes with 3-amino-1,2,4-triazole derivatives has been demonstrated, particularly for zinc(II). nih.govacs.org These syntheses can be achieved through both conventional solution-based methods and mechanochemical approaches.

In a typical solution-based synthesis, a zinc(II) salt, such as zinc chloride or zinc nitrate, is reacted with the triazole ligand in a suitable solvent. nih.govacs.org For example, complexes of 3,5-diamino-1,2,4-triazole with zinc(II) have been prepared by grinding the solid reactants together, a mechanochemical method that can lead to the selective formation of specific complexes in high yields. nih.govacs.org

It is anticipated that this compound would react with main group metal salts, such as those of zinc(II), in a similar fashion to yield coordination compounds. The choice of the metal salt and the reaction conditions would likely influence the final structure of the complex, which could range from discrete dinuclear molecules to extended coordination polymers. niscpr.res.in

Structural Characterization of Metal-3-Propyl-1H-1,2,4-triazol-5-amine Complexes

The structural characterization of the hypothetical metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization (e.g., UV-Vis, EPR)

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes provide valuable information about the coordination environment of the metal ion. For instance, nickel(II) complexes with triazole-containing ligands typically exhibit absorption bands in the UV-Vis region corresponding to d-d transitions. The position and intensity of these bands are indicative of the geometry of the complex, which is often octahedral for Ni(II). nih.govdocbrown.info For a hypothetical Ni(II) complex of this compound, one would expect to observe characteristic absorption bands that can be compared to those of known nickel-triazole complexes to infer its coordination geometry. academicjournals.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II). The EPR spectrum of a Cu(II) complex is characterized by its g-tensor and hyperfine coupling constants, which are sensitive to the geometry of the coordination sphere and the nature of the donor atoms. researchgate.netmdpi.com For a Cu(II) complex with this compound, the EPR spectrum would be expected to provide insights into whether the complex is monomeric or dimeric and the nature of the ground electronic state of the copper ion. rsc.orgethz.ch

X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex. Based on studies of analogous compounds, several coordination modes and resulting geometries can be anticipated for complexes of this compound.

The ligand could act as a bidentate chelating agent, coordinating to a single metal center through a nitrogen atom of the triazole ring and the nitrogen of the amino group. More commonly, 1,2,4-triazole derivatives act as bridging ligands, connecting two or more metal centers through the N1 and N2 or N1 and N4 atoms of the triazole ring. This bridging behavior can lead to the formation of dinuclear, polynuclear, or extended one-, two-, or three-dimensional coordination polymers. mdpi.comniscpr.res.in

For example, zinc(II) complexes with 3,5-diamino-1,2,4-triazole have been shown to form dinuclear structures where two zinc centers are bridged by two triazole ligands, resulting in a six-membered Zn₂N₄ ring. nih.govacs.org In these structures, the zinc ions typically adopt a distorted tetrahedral geometry. nih.govacs.org A similar dinuclear structure could be envisioned for a zinc(II) complex with this compound.

The study of a zinc(II) coordination polymer with 3-amino-1,2,4-triazole, [Zn₂(SO₄)(atz)₂(H₂O)₂]·(H₂O)₄, revealed a complex 3D framework where the triazolate ligand acts as a tridentate bridge. niscpr.res.in This highlights the potential for this compound to form intricate, high-dimensional structures.

Table 1: Representative Crystallographic Data for a Zinc-Triazole Complex

| Parameter | [Zn₂(DAT)₂Cl₄] nih.govacs.org |

| Chemical Formula | C₄H₁₀Cl₄N₁₀Zn₂ |

| Formula Weight | 510.74 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.356(2) |

| b (Å) | 13.048(3) |

| c (Å) | 7.914(2) |

| α (°) | 90 |

| β (°) | 100.98(3) |

| γ (°) | 90 |

| Volume (ų) | 847.0(4) |

| Z | 2 |

| Density (calculated) (g/cm³) | 2.001 |

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research data concerning the coordination chemistry of the compound This compound . Searches for its coordination complexes, metal-ligand bonding characteristics, and the formation of supramolecular assemblies have not yielded any dedicated scholarly articles or crystallographic data for this specific molecule.

The CAS number for what appears to be a tautomer or regioisomer, 1-propyl-1H-1,2,4-triazol-3-amine, is 58661-95-3. However, even with this information, no studies detailing its use as a ligand in coordination chemistry were found.

While there is extensive research on the coordination chemistry of the broader family of 1,2,4-triazoles, particularly those with other functional groups such as amino, carboxylic acid, or phenyl substituents, this information is not directly applicable to the propyl-substituted derivative as requested. tennessee.edumdpi.comnih.govmdpi.com The specific electronic and steric effects of the propyl group at the 3-position would uniquely influence the compound's behavior as a ligand, making extrapolation from other analogs scientifically unsound for an article focused solely on this compound.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the specified sections and subsections of the outline due to the lack of available data in the current body of scientific literature.

Applications of 3 Propyl 1h 1,2,4 Triazol 5 Amine in Materials Science

Integration into Functional Materials

The integration of 3-Propyl-1H-1,2,4-triazol-5-amine into functional materials is an area of growing interest. The compound's distinct chemical features make it a suitable candidate for creating both purely organic and hybrid material systems with tailored properties.

Derivatives of 1,2,4-triazol-5-amine are recognized as valuable synthons for constructing more complex heterocyclic systems. nih.gov The presence of both an amino group and the triazole ring allows for a variety of chemical transformations, making these compounds useful in the synthesis of fused heterocyclic systems such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] nih.govresearchgate.netnih.govtriazines. nih.gov The π-electron delocalization between the amino group and the 1,2,4-triazole (B32235) nucleus is a key feature that influences the electronic properties of materials derived from these compounds. nih.govresearchgate.net

While specific research on this compound in this context is not extensively documented, the general principles of triazole chemistry suggest its potential. The propyl group can be expected to enhance the solubility of the triazole precursors in organic solvents, facilitating their use in solution-based processing techniques for organic material fabrication. Furthermore, the steric hindrance introduced by the propyl group could influence the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties.

| Triazole Derivative Class | Key Structural Feature | Potential Application in Organic Materials | Influence of Propyl Group |

|---|---|---|---|

| Fused Heterocyclic Systems | Extended π-conjugated system | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) | Improved processability and morphology control |

| Supramolecular Assemblies | Directional hydrogen bonding | Self-healing materials, molecular sensors | Modulation of intermolecular interactions |

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. nih.govmdpi.com The 1,2,4-triazole moiety is an excellent linker for creating such hybrid systems due to its ability to coordinate with metal ions. The sol-gel process is a common method for preparing these materials, where organic molecules are integrated into an inorganic matrix. mdpi.com

This compound can act as the organic component in these hybrids. The triazole ring can bind to inorganic precursors, such as metal alkoxides, while the propyl group can tailor the hydrophobicity of the organic-inorganic interface. The amino group provides an additional site for interaction or further chemical modification. These hybrid materials could find applications in areas such as protective coatings, catalysis, and sensing. researchgate.netnih.gov

Advanced Materials Applications

The unique coordination chemistry of the 1,2,4-triazole ring makes this compound a promising candidate for the construction of sophisticated material architectures like Metal-Organic Frameworks (MOFs) and coordination polymers.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The use of biomolecules and their derivatives, such as amino acids functionalized with 1,2,4-triazoles, as building blocks for MOFs is a growing area of research. mdpi.com These bio-inspired MOFs can exhibit interesting properties for applications in gas storage, separation, and catalysis. mdpi.com

While direct synthesis of MOFs using this compound as the primary ligand is not yet widely reported, its derivatives could be highly effective. The triazole ring can bridge metal centers, and the amino group can be functionalized to introduce other coordinating groups, such as carboxylates, to create multidimensional frameworks. The propyl group would likely reside within the pores of the MOF, influencing its size, shape, and chemical environment, which in turn would affect the material's adsorption and catalytic properties.

| MOF Component | Function | Potential Contribution of this compound Derivative |

|---|---|---|

| Metal Ion/Cluster | Structural node | - |

| Organic Linker | Connects metal nodes | Provides bridging triazole and functionalizable amino group |

| Pore Environment | Site for guest molecule interaction | Propyl group can tune pore size and hydrophobicity |

Coordination network materials, or coordination polymers, are extended structures formed by the self-assembly of metal ions and organic ligands. mdpi.com The 1,2,4-triazole ring is a well-known bridging ligand in the formation of coordination polymers, capable of linking metal centers to form 1D, 2D, or 3D networks. mdpi.com The resulting materials can exhibit a range of interesting magnetic, optical, and electronic properties.

Materials based on 1,2,4-triazoles have shown promise in the development of sensors and molecular switches. rsc.org The electronic properties of the triazole ring can be sensitive to its environment, and changes in coordination or protonation state can lead to detectable changes in optical or electronic signals.

While specific studies on this compound for these applications are scarce, the fundamental properties of the 1,2,4-triazole core suggest its potential. For instance, coordination of the triazole to a metal ion could be reversed by a change in pH or the presence of a competing ligand, leading to a switching behavior. The amino group could be functionalized with a chromophore or fluorophore to create a sensory material where binding events at the triazole ring are transduced into an optical signal. The propyl group could be used to tune the solubility of the sensor molecule in different media or to create a specific binding pocket.

Future Research Directions and Perspectives on 3 Propyl 1h 1,2,4 Triazol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine and its derivatives is poised for significant advancement through the adoption of innovative and environmentally conscious methods. Future research will likely focus on moving beyond traditional synthetic routes to embrace greener and more efficient strategies.

Key areas for development include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating. amerigoscientific.commolport.com The application of microwave irradiation to the condensation of butyric acid derivatives with aminoguanidine (B1677879) could provide a more sustainable and scalable route to this compound. amerigoscientific.com

One-Pot Reactions: The development of one-pot, multi-component reactions represents a significant step towards process intensification and waste reduction. riwa-maas.org An iron-catalyzed one-pot synthesis of 3-amino-5-aryl-1,2,4-triazoles has been reported, and a similar strategy could be adapted for the synthesis of the propyl-substituted analogue. riwa-maas.org

Green Chemistry Approaches: The use of eco-friendly solvents, such as water, and reusable catalysts are central tenets of green chemistry. Research into heterogeneous catalysts, like zinc-based nanocrystals, for the synthesis of triazole derivatives could pave the way for more sustainable production methods for this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability. The adaptation of synthetic routes for this compound to flow chemistry systems could revolutionize its manufacturing process.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. |

| One-Pot Reactions | Reduced waste, fewer purification steps, improved atom economy. |

| Green Chemistry | Use of non-toxic solvents, recyclable catalysts, reduced environmental impact. |

| Flow Chemistry | Enhanced safety, precise process control, seamless scalability. |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can provide profound insights into its electronic structure, reactivity, and potential applications.

Future computational studies should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the geometric and electronic properties of this compound. These calculations can elucidate its tautomeric preferences, bond characteristics, and spectroscopic properties.

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can predict the binding affinity and orientation of this compound and its derivatives within the active sites of biological targets. Subsequent molecular dynamics (MD) simulations can then assess the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity or physical properties. This can guide the rational design of new compounds with enhanced performance.

Exploration of Undiscovered Reactivity Pathways and Derivatizations

The chemical versatility of the 3-amino-1,2,4-triazole scaffold in this compound offers a rich landscape for exploring novel reactions and creating a diverse library of derivatives.

Prospective research in this area includes:

Functionalization of the Amino Group: The primary amino group is a key handle for a wide range of chemical transformations, including acylation, alkylation, and the formation of Schiff bases. These reactions can be used to introduce a variety of functional groups, thereby modulating the compound's properties.

Reactions at the Triazole Ring: The nitrogen atoms of the triazole ring can participate in various reactions, such as N-alkylation and N-arylation, leading to the formation of new derivatives with distinct electronic and steric properties.

Derivatization as a Metabolite: The identification of this compound as a metabolite of the fungicide fluazinam (B131798) opens up avenues for studying its further transformation and potential for derivatization reactions with biomolecules.

Synthesis of Fused Heterocyclic Systems: The 3-amino-1,2,4-triazole moiety is a valuable building block for the synthesis of fused heterocyclic systems, such as triazolopyrimidines and triazolotriazines. Exploring these cyclization reactions with this compound could lead to the discovery of novel compounds with unique biological activities.

Design and Synthesis of Advanced Functional Materials

The inherent properties of the 1,2,4-triazole (B32235) ring, such as its thermal stability and ability to coordinate with metal ions, make this compound an attractive candidate for the development of advanced functional materials.

Future research could be directed towards:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole nitrogen atoms can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers and MOFs. These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

Optical Materials: The incorporation of the triazole moiety into larger conjugated systems can lead to materials with interesting photophysical properties. Research into the synthesis of derivatives of this compound with extended π-systems could result in the development of novel optical sensors or organic light-emitting diode (OLED) materials.

Corrosion Inhibitors: 1,2,4-triazole derivatives have been investigated as effective corrosion inhibitors for various metals. The lone pair electrons on the nitrogen atoms and the presence of the amino group in this compound suggest its potential to adsorb onto metal surfaces and protect them from corrosion.

Interdisciplinary Research with Emerging Technologies

The future of research on this compound will be significantly shaped by its integration with emerging technologies and interdisciplinary collaborations.

Promising interdisciplinary avenues include:

Nanotechnology: The incorporation of this compound or its derivatives into nanomaterials, such as nanoparticles or nanosheets, could lead to hybrid materials with synergistic properties and novel applications in catalysis, drug delivery, and diagnostics.

Biotechnology: Investigating the interactions of this compound with biological systems at a molecular level can uncover new therapeutic targets and diagnostic tools. Its role as a metabolite of a fungicide warrants further investigation into its environmental fate and potential bioremediation strategies.

Materials Science and Engineering: Collaborative efforts between chemists and materials scientists will be crucial for the rational design and fabrication of advanced materials based on this compound with tailored properties for specific applications, such as energy-efficient isotope separation.

Q & A

Q. What are the optimal synthetic routes for 3-Propyl-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of precursors like thiourea derivatives or click chemistry approaches. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Catalysts : Use of Cu(I) catalysts accelerates azide-alkyne cycloaddition (click chemistry) for regioselective triazole formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). The NH₂ group at C5 appears as a broad singlet (~δ 5.5–6.5 ppm), while propyl protons show splitting patterns (δ 0.8–1.6 ppm for CH₃, δ 2.3–2.7 ppm for CH₂) .

- Mass spectrometry (EI/CI) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂ or propyl groups) .

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. How does the propyl substituent influence the compound’s stability and reactivity?

Methodological Answer: The propyl group enhances lipophilicity, improving membrane permeability in biological assays. Stability studies (TGA/DSC) show decomposition >200°C, with no tautomerization observed under ambient conditions. Reactivity at N1 and N4 positions is modulated by steric hindrance from the propyl chain, favoring electrophilic substitution at N2 .

Advanced Research Questions

Q. How can computational modeling resolve tautomeric ambiguity in this compound?

Methodological Answer: Tautomerism between 1H- and 4H-forms is analyzed via:

- DFT calculations : Compare Gibbs free energies (B3LYP/6-311+G(d,p)) to predict dominant tautomers. Solvent effects (e.g., PCM model for ethanol) refine accuracy .

- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian match experimental data to validate tautomeric ratios . Crystallographic data (e.g., SHELXL-refined structures) confirm planar triazole rings with propyl groups adopting gauche conformations .

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

Methodological Answer:

- Disorder in propyl chains : Use PART instructions in SHELXL to model alternative conformations, with ISOR restraints to prevent overfitting .

- Hydrogen bonding networks : Locate NH₂ hydrogens via difference maps and refine with DFIX constraints. Programs like OLEX2 or WinGX optimize H-bond geometry .

- Twinned crystals : Apply TWIN/BASF commands in SHELXL for data integration .

Q. How does this compound interact with biological targets like kinases or enzymes?

Methodological Answer:

- Docking studies (AutoDock Vina) : Screen against ATP-binding pockets (e.g., CDK2) using the triazole core as a hinge-binding motif. Propyl groups occupy hydrophobic subpockets .

- Enzyme inhibition assays : Measure IC₅₀ via fluorescence polarization (e.g., kinase assays) or colorimetric methods (e.g., phosphatase). Compare with control inhibitors like staurosporine .

- SAR analysis : Modify propyl chain length (methyl to pentyl) to optimize potency and selectivity .

Q. What strategies improve regioselectivity in derivatizing this compound?

Methodological Answer:

- Protection/deprotection : Temporarily block NH₂ with Boc groups to direct functionalization to N4 .

- Metal-mediated cross-coupling : Suzuki-Miyaura reactions with Pd catalysts target C5 for aryl/heteroaryl substitutions .

- Electrophilic substitution : Nitration at N2 occurs preferentially in HNO₃/H₂SO₄, confirmed by X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.